molecular formula C17H36O7S B15187082 3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate CAS No. 134761-64-1

3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate

Cat. No.: B15187082
CAS No.: 134761-64-1
M. Wt: 384.5 g/mol
InChI Key: DWEVEPUSHNLNJC-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate is a chemical compound known for its unique structure and properties. It is a derivative of 3,6,9,12-Tetraoxaeicosan-1-ol, which is a biochemical assay reagent. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate typically involves the reaction of 3,6,9,12-Tetraoxaeicosan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Reagents such as pyridinium chlorochromate or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: Products include primary and secondary alcohols.

Scientific Research Applications

3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a solubilizing agent for membrane proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s ability to solubilize membrane proteins makes it valuable in biological research, where it can interact with lipid bilayers and proteins.

Comparison with Similar Compounds

3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate can be compared with other similar compounds such as:

    3,6,9,12-Tetraoxaeicosan-1-ol: The parent compound, which lacks the methanesulfonate group.

    3,6,9,12-Tetraoxapentacosan-1-ol: A similar compound with a longer carbon chain.

    Tetraethylene glycol monooctyl ether: A related compound used as a surfactant.

The uniqueness of this compound lies in its methanesulfonate group, which imparts distinct chemical reactivity and solubility properties.

Properties

CAS No.

134761-64-1

Molecular Formula

C17H36O7S

Molecular Weight

384.5 g/mol

IUPAC Name

2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C17H36O7S/c1-3-4-5-6-7-8-9-20-10-11-21-12-13-22-14-15-23-16-17-24-25(2,18)19/h3-17H2,1-2H3

InChI Key

DWEVEPUSHNLNJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCOS(=O)(=O)C

Origin of Product

United States

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